molecular formula C22H16 B2918452 2-(4-Phenylphenyl)naphthalene CAS No. 68862-02-2

2-(4-Phenylphenyl)naphthalene

Cat. No.: B2918452
CAS No.: 68862-02-2
M. Wt: 280.37
InChI Key: NLTKCRFWOKREQZ-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)naphthalene is an organic compound with the molecular formula C26H18. It is a derivative of naphthalene, which consists of two fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are generally mild and functional group tolerant .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Phenylphenyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones and reduction to form dihydro derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, sulfonic acids, and nitro compounds.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Depending on the electrophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Quinones and other oxidized derivatives are common products.

    Reduction Products: Dihydro derivatives are typically formed during reduction reactions.

Scientific Research Applications

2-(4-Phenylphenyl)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

  • 2-Phenylnaphthalene
  • 1-Phenylnaphthalene
  • 2,6-Diphenylnaphthalene

Comparison: 2-(4-Phenylphenyl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties compared to other similar compounds. For example, its extended conjugation and steric effects can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-(4-phenylphenyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-2-6-17(7-3-1)19-10-12-20(13-11-19)22-15-14-18-8-4-5-9-21(18)16-22/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTKCRFWOKREQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.04 mmol
Type
reagent
Reaction Step Three

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